molecular formula C13H14O3 B1291783 cis-3-Benzoylcyclopentane-1-carboxylic acid CAS No. 732251-89-7

cis-3-Benzoylcyclopentane-1-carboxylic acid

Cat. No.: B1291783
CAS No.: 732251-89-7
M. Wt: 218.25 g/mol
InChI Key: BXPBLRRKIQAMIP-WDEREUQCSA-N
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Description

cis-3-Benzoylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C13H14O3 It is characterized by a cyclopentane ring substituted with a benzoyl group at the third position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Benzoylcyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Benzoylcyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming cis-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cis-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

cis-3-Benzoylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-Benzoylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    trans-3-Benzoylcyclopentane-1-carboxylic acid: Differing in the spatial arrangement of the benzoyl and carboxylic acid groups.

    cis-3-Benzoylcyclohexane-1-carboxylic acid: Featuring a cyclohexane ring instead of a cyclopentane ring.

    cis-3-Benzoylcyclopentane-1-methanol: Where the carboxylic acid group is replaced by a hydroxyl group.

Uniqueness: cis-3-Benzoylcyclopentane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cis configuration of the benzoyl and carboxylic acid groups can influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,3S)-3-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBLRRKIQAMIP-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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